

An In-depth Technical Guide to Octachlorocyclopentene (CAS Number: 706-78-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octachlorocyclopentene*

Cat. No.: *B1218754*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octachlorocyclopentene (CAS No. 706-78-5), a fully chlorinated cyclopentene derivative, is a synthetic organic compound of significant interest in industrial chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, spectral data for characterization, and a summary of its known toxicological profile. While primarily utilized as a chemical intermediate in the production of pesticides and flame retardants, this guide also addresses the notable absence of data regarding its direct biological activity and relevance in drug development, a critical finding for researchers exploring the broader chemical space of halogenated compounds. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

Octachlorocyclopentene is a colorless to pale yellow liquid or solid, depending on temperature and purity.^[1] Its high degree of chlorination significantly influences its chemical properties, imparting notable stability and resistance to degradation.^[1]

Table 1: Physical and Chemical Properties of **Octachlorocyclopentene**

Property	Value	Reference(s)
Molecular Formula	C_5Cl_8	[2]
Molecular Weight	343.66 g/mol	[2]
Melting Point	40 °C	[3]
Boiling Point	283 - 285 °C	[4]
Density	1.822 g/cm³ @ 41 °C	[5]
Refractive Index	1.5660 - 1.597	[3]
Flash Point	40 °C	[3]
Solubility	Chloroform (Soluble), Methanol (Slightly)	[3]
Appearance	Colorless to pale yellow liquid or solid	[1]

Synthesis of Octachlorocyclopentene

The primary manufacturing process for **octachlorocyclopentene** involves the high-temperature chlorination of cyclopentadiene or related polychloropentanes. The following section outlines a representative experimental protocol synthesized from patent literature.

Experimental Protocol: Synthesis via Chlorination of Cyclopentadiene

This protocol is a generalized procedure based on established industrial methods.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Objective: To synthesize **octachlorocyclopentene** through the exhaustive chlorination of cyclopentadiene.

Materials:

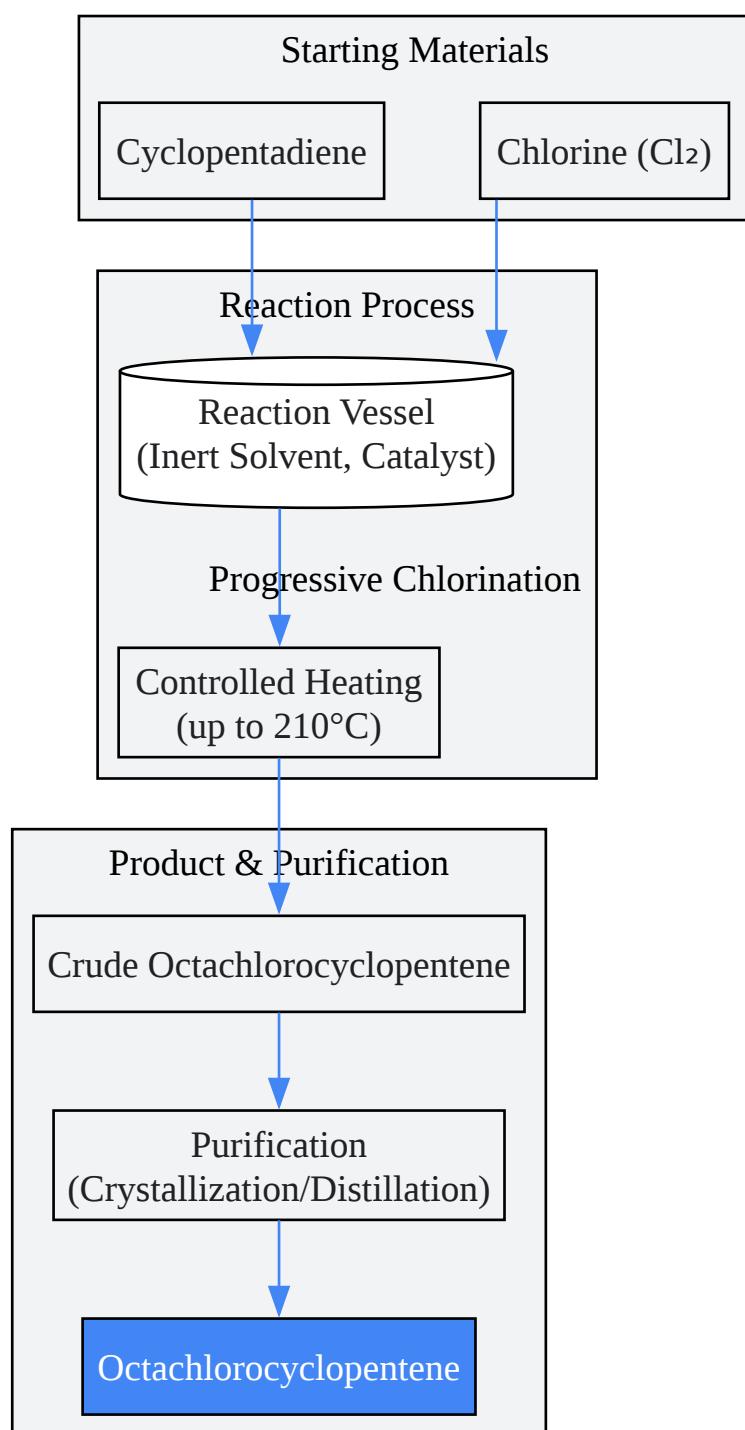
- Cyclopentadiene (freshly prepared by cracking dicyclopentadiene)[\[6\]](#)
- Chlorine gas (Cl_2)

- Inert solvent (e.g., carbon tetrachloride - Caution: Toxic)
- Anhydrous aluminum chloride (AlCl_3) or other suitable catalyst[8]

Equipment:

- Multi-neck reaction flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser.
- Heating mantle and temperature controller.
- Gas flow meter.
- Scrubber system for excess chlorine and HCl off-gas (e.g., sodium hydroxide solution).
- Distillation apparatus for purification.

Procedure:


- Preparation of Cyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene immediately before use.[6]
- Reaction Setup: In a well-ventilated fume hood, charge the reaction flask with an inert solvent and the catalyst.
- Chlorination:
 - Cool the reaction mixture and begin bubbling chlorine gas through the solution at a controlled rate.
 - Slowly add the freshly prepared cyclopentadiene to the reaction mixture while maintaining a constant flow of chlorine. A significant excess of chlorine is typically used.[9]
 - The reaction is highly exothermic; maintain the temperature at 40-45°C using an ice-water bath.[8]
- Reaction Progression: The reaction proceeds through several stages of chlorination, from dichlorocyclopentane to tetrachlorocyclopentane, and finally to **octachlorocyclopentene**.[1]

The reaction temperature is gradually increased as the chlorination proceeds, potentially up to 210°C in the final stages.[7]

- Work-up and Purification:

- Upon completion of the reaction (as determined by monitoring the reaction progress, e.g., by GC), wash the reaction mixture with warm water to remove the catalyst.[8]
- Separate the organic layer and purify by crystallization from a suitable solvent such as ethanol.[8] Alternatively, fractional distillation under reduced pressure can be employed for purification.

Diagram 1: Synthesis of **Octachlorocyclopentene**

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **octachlorocyclopentene**.

Spectral Data

The following tables summarize the available spectral data for the characterization of **octachlorocyclopentene**.

Table 2: ^{13}C NMR Spectral Data

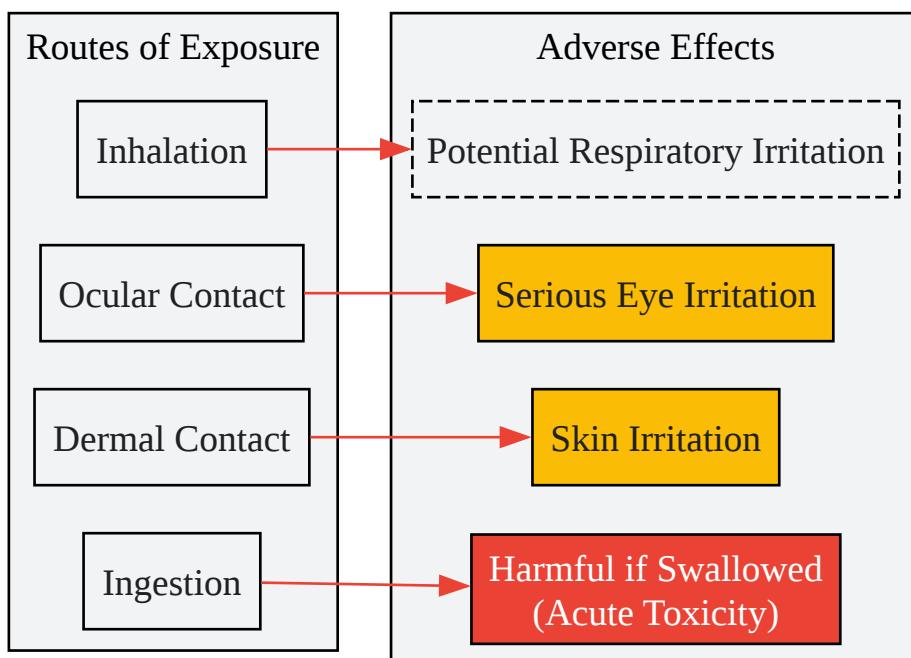
Chemical Shift (ppm)	Assignment	Solvent	Reference(s)
Data not publicly available in detail, but spectra are referenced.	-	Chloroform-d	[1][4]

Table 3: Mass Spectrometry Data

m/z	Interpretation	Reference(s)
340 (and isotopic peaks)	Molecular Ion $[\text{M}]^+$	[2]
307, 309	$[\text{M} - \text{Cl}]^+$	[2]
237	Prominent fragment	[2]

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Functional Group	Reference(s)
~1600	C=C stretch (highly chlorinated)	[10]
850-550	C-Cl stretch	[11]


Toxicological Profile

Octachlorocyclopentene is classified as a hazardous substance. The available toxicological data indicates acute toxicity upon ingestion and irritation to the skin and eyes.

Table 5: Toxicological Data

Parameter	Value	Species	Reference(s)
GHS Classification	Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2)	-	[2]
Oral LD ₅₀	Data not available	Rat	-
Inhalation LC ₅₀	>120 mg/m ³ but <1140 mg/m ³	Rat	[9]

Diagram 2: Toxicological Hazard Profile

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Octachlorocyclopentene | C5Cl8 | CID 12814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN108276243B - Industrial production method of octafluorocyclopentene - Google Patents [patents.google.com]
- 8. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. ECHA CHEM [chem.echa.europa.eu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Octachlorocyclopentene (CAS Number: 706-78-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218754#octachlorocyclopentene-cas-number-706-78-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com